(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
CAS No.: 895152-66-6
Cat. No.: VC21189557
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895152-66-6 |
|---|---|
| Molecular Formula | C16H19NO |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone |
| Standard InChI | InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3 |
| Standard InChI Key | WYZQBEQQQKCTHM-UHFFFAOYSA-N |
| SMILES | CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C |
| Canonical SMILES | CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Identity and Structure
Identification Parameters
The compound (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is uniquely identified through several standardized parameters. Its CAS registry number is 895152-66-6, providing a distinct identification within chemical databases and regulatory frameworks. The molecular formula is C16H19NO, corresponding to a molecular weight of 241.33 g/mol. This synthetic compound belongs to the chemical family of indole derivatives and contains both nitrogen and oxygen atoms in its structure .
Structural Characteristics
The structural composition of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is defined by the connection between an indole ring and a tetramethylcyclopropyl group via a methanone (carbonyl) linkage. The indole portion consists of a benzene ring fused to a pyrrole ring, creating the characteristic bicyclic structure. The tetramethylcyclopropyl group features four methyl substituents on a three-membered ring, contributing to the compound's unique spatial arrangement and reactivity profile. This structural configuration is critical to its biological activity, particularly in relation to cannabinoid receptor interactions .
Physical and Chemical Properties
The physical and chemical properties of this compound provide essential information for its handling, storage, and application in research settings. The compound has a predicted boiling point of 375.0±15.0 °C and a predicted density of 1.099±0.06 g/cm³. It typically exists as a crystalline solid at standard conditions. The compound has a predicted pKa value of 15.50±0.30, indicating its acid dissociation behavior .
| Property | Value |
|---|---|
| Boiling point | 375.0±15.0 °C (Predicted) |
| Density | 1.099±0.06 g/cm³ (Predicted) |
| Physical form | Crystalline solid |
| pKa | 15.50±0.30 (Predicted) |
| Recommended storage temperature | 2-8°C |
The solubility profile of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone demonstrates its affinity for organic solvents, which is crucial for laboratory applications and pharmaceutical formulations. The compound shows significant solubility in dimethylformamide (DMF) at 50 mg/ml, dimethyl sulfoxide (DMSO) at 33 mg/ml, and ethanol at 17 mg/ml. Its solubility in a mixture of DMF and PBS (pH 7.2) at a ratio of 1:7 is considerably lower at 0.13 mg/ml, reflecting its primarily lipophilic nature .
Synthetic Routes and Preparation
Laboratory Synthesis
The laboratory synthesis of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone involves a multi-step process that begins with the preparation of key intermediates. A documented synthetic route involves the reaction of indole with ethyl magnesium bromide in dichloromethane to form an organometallic intermediate. This is followed by treatment with zinc chloride and subsequent addition of 2,2,3,3-tetramethylcyclopropane carbonyl chloride. The reaction mixture is typically stirred at ambient temperature for several hours before quenching with ammonium chloride solution .
The purification of the crude reaction product is accomplished through column chromatography using silica gel and an appropriate solvent system, such as 50% ethyl acetate in hexanes. This process yields the desired compound along with a minor regioisomer. The reported yield of the major product (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is approximately 42%, with the minor regioisomer (1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1H-indole) obtained in about 27% yield .
Analytical Characterization
The structural confirmation of synthesized (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is typically achieved through multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton environments within the molecule. The 1H NMR spectrum (300 MHz, CD3OD) shows characteristic signals at δ ppm 1.32 (s, 6H) and 1.33 (s, 6H) for the methyl groups, 2.14 (s, 1H) for the cyclopropyl proton, and multiple signals in the aromatic region between 7.12-8.25 ppm for the indole moiety .
Mass spectrometry further confirms the molecular structure, with the compound showing a molecular ion peak at m/z 242 (M + H)+ using chemical ionization with ammonia (DCI/NH3). These spectroscopic data, combined with chromatographic purity assessment, provide comprehensive confirmation of the compound's identity and purity .
Pharmacological Properties and Applications
Receptor Interactions
The pharmacological profile of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is predominantly defined by its interactions with cannabinoid receptors. The compound serves as a scaffold for several synthetic cannabinoids, including UR-144 and XLR11. The tetramethylcyclopropyl group in the molecule typically confers selectivity for the peripheral CB2 receptor, which is significant for its potential therapeutic applications .
The indole scaffold combined with the tetramethylcyclopropyl moiety creates a structural arrangement that enables binding to cannabinoid receptors. This interaction forms the basis for the compound's biological activity and potential pharmacological effects. The selective nature of this interaction is particularly relevant in the context of developing targeted therapeutic agents with reduced central nervous system effects .
Physiological Effects
Research indicates that (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone exhibits several physiological effects that are characteristic of cannabinoid receptor agonists. The compound has been shown to possess analgesic properties, potentially offering pain relief through modulation of cannabinoid receptors. Additionally, it demonstrates antiemetic effects, which could be beneficial in managing nausea and vomiting associated with various conditions. The compound also exhibits hypothermic effects, causing a reduction in body temperature .
These physiological effects are consistent with the activation of cannabinoid receptors, particularly the CB2 receptor, which is involved in pain modulation and immune system function. The preferential activity at the peripheral CB2 receptor may offer advantages in terms of reduced psychoactive effects, which are typically associated with central CB1 receptor activation .
Research Applications
Metabolism and Biotransformation
Metabolic Pathways
The metabolism of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone involves several biotransformation pathways that lead to various metabolites. Studies have investigated these pathways using both in vitro systems, such as human liver S9 fractions, and in vivo models, including rats and human subjects. The primary metabolic routes include hydroxylation, carboxylation, and combinations of these processes .
The metabolic profile of this compound is complex, with multiple metabolites formed through different pathways. The identification of these metabolites is typically accomplished using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate mass capabilities of these instruments allow for the tentative identification of metabolites based on their molecular weight and fragmentation patterns .
Thermal Degradation
An important consideration in the study of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is its behavior under thermal conditions, which is relevant to smoking or vaporization. The cyclopropane ring in the molecule can undergo isomerization during heating, resulting in a ring-opened thermal degradant with a terminal double bond in its structure. This thermal degradation product possesses different chemical and biological properties compared to the parent compound .
The metabolites of the thermal degradant include products formed through the addition of water to the terminal double bond, followed by dehydration and the formation of cyclic metabolites. Interestingly, studies have observed that metabolites of the thermal degradant may predominate over metabolites of the parent compound in biological samples, suggesting significant conversion during consumption methods involving heat .
Analytical Detection in Biological Samples
The detection and quantification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone and its metabolites in biological specimens are essential for forensic, clinical, and research applications. Urine and hair samples from individuals who have consumed related compounds have been analyzed to identify metabolites and understand the biotransformation processes .
In human urine samples, products of mono-, di-, and tri-hydroxylation, carboxylation, and combinations of these modifications have been detected for both the parent compound and its thermal degradant. The analysis of hair samples provides information about longer-term exposure and can reveal different metabolite profiles compared to urine, reflecting the distinct incorporation mechanisms of substances into hair matrix .
Structure-Activity Relationships
Structural Features and Receptor Binding
The structure-activity relationships of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone provide valuable insights into the molecular determinants of cannabinoid receptor binding and activation. The indole core serves as a crucial scaffold that interacts with specific binding pockets within the cannabinoid receptors. The tetramethylcyclopropyl group contributes to the compound's selectivity for the CB2 receptor over the CB1 receptor, which is significant for developing therapeutically relevant compounds with reduced psychoactive effects .
The carbonyl (methanone) linkage between the indole and tetramethylcyclopropyl moieties plays an important role in positioning these groups for optimal interaction with receptor binding sites. Modifications to this linkage or to the substituents on the indole or cyclopropyl portions of the molecule can significantly alter binding affinity and selectivity for different cannabinoid receptor subtypes .
Structural Modifications and Their Effects
In research settings, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is utilized for various scientific investigations. It serves as a reference standard for analytical method development and validation, particularly in forensic toxicology and drug monitoring. The compound is also employed in studies exploring the structure-activity relationships of cannabinoid receptor ligands, contributing to the understanding of how molecular structure influences receptor binding and activation .
Additionally, this compound is valuable in metabolic studies aimed at elucidating biotransformation pathways of synthetic cannabinoids. Understanding these metabolic processes is crucial for developing sensitive and specific analytical methods for detecting synthetic cannabinoid use in forensic and clinical contexts. The compound's role as a scaffold for developing novel CB2-selective agonists also makes it relevant in medicinal chemistry research focused on therapeutic applications .
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